molecular formula C10H13BrO2 B2396077 2-(4-Bromo-butoxy)-phenol CAS No. 16837-07-3

2-(4-Bromo-butoxy)-phenol

Cat. No.: B2396077
CAS No.: 16837-07-3
M. Wt: 245.116
InChI Key: IBHNPUDUCSLLGE-UHFFFAOYSA-N
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Description

2-(4-Bromo-butoxy)-phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromobutoxy group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-butoxy)-phenol typically involves the reaction of 4-bromo-1-butanol with phenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution of the hydroxyl group in phenol with the bromobutoxy group. The reaction conditions generally include:

    Temperature: The reaction is usually conducted at elevated temperatures to ensure complete conversion.

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: A base like sodium hydroxide or potassium carbonate is often used.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-butoxy)-phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromobutoxy group can be reduced to form butoxy derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Butoxy derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-butoxy)-phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-butoxy)-phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The bromobutoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-butoxy)-phenol
  • 2-(4-Methoxy-butoxy)-phenol
  • 2-(4-Ethoxy-butoxy)-phenol

Comparison

Compared to its analogs, 2-(4-Bromo-butoxy)-phenol is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. The bromine atom also imparts different electronic properties to the molecule, affecting its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(4-bromobutoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6,12H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHNPUDUCSLLGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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